Ethyl 6-amino-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2-carboxylate
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Overview
Description
Ethyl 6-amino-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2-carboxylate is a complex organic compound that has garnered significant interest in the fields of chemistry and pharmaceuticals. This compound is characterized by the presence of a pyridine ring substituted with an amino group, a carboxylate ester, and a dioxaborolane moiety. The unique structure of this compound makes it a valuable intermediate in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 6-amino-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2-carboxylate typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyridine Ring: The initial step involves the construction of the pyridine ring, which can be achieved through various cyclization reactions.
Introduction of the Amino Group: The amino group is introduced via nucleophilic substitution reactions, often using ammonia or amines as nucleophiles.
Esterification: The carboxylate ester is formed through esterification reactions, typically involving the reaction of a carboxylic acid with an alcohol in the presence of an acid catalyst.
Incorporation of the Dioxaborolane Moiety: The dioxaborolane group is introduced through a reaction with a boronic acid derivative, often under mild conditions to preserve the integrity of the other functional groups.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 6-amino-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The carboxylate ester can be reduced to the corresponding alcohol.
Substitution: The amino group can participate in substitution reactions, forming amides or other derivatives.
Coupling Reactions: The dioxaborolane moiety can undergo Suzuki-Miyaura coupling reactions to form biaryl compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like acyl chlorides or anhydrides are employed for amide formation.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate (K2CO3) are used in Suzuki-Miyaura coupling.
Major Products
The major products formed from these reactions include nitro derivatives, alcohols, amides, and biaryl compounds, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Ethyl 6-amino-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2-carboxylate has a wide range of applications in scientific research:
Chemistry: It serves as a valuable intermediate in the synthesis of complex organic molecules and heterocycles.
Biology: The compound is used in the development of bioactive molecules and as a probe in biochemical assays.
Medicine: It is explored for its potential in drug discovery and development, particularly in the synthesis of pharmaceutical compounds.
Industry: The compound is used in the production of advanced materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism by which Ethyl 6-amino-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2-carboxylate exerts its effects is largely dependent on its functional groups. The amino group can participate in hydrogen bonding and nucleophilic attacks, while the dioxaborolane moiety can engage in boron-mediated reactions. These interactions enable the compound to act as a versatile intermediate in various chemical and biological processes.
Comparison with Similar Compounds
Similar Compounds
Ethyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,2-a]pyridine-2-carboxylate: This compound shares the dioxaborolane and carboxylate ester functionalities but differs in the heterocyclic core.
(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzene: Similar in having the dioxaborolane group but with a benzene ring instead of a pyridine ring.
Uniqueness
Ethyl 6-amino-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2-carboxylate is unique due to its combination of an amino group, a carboxylate ester, and a dioxaborolane moiety on a pyridine ring. This unique structure imparts distinct reactivity and versatility, making it a valuable compound in various fields of research and industry.
Properties
IUPAC Name |
ethyl 6-amino-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21BN2O4/c1-6-19-12(18)11-9(7-8-10(16)17-11)15-20-13(2,3)14(4,5)21-15/h7-8H,6H2,1-5H3,(H2,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GFWDGPBDTBHRQL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(N=C(C=C2)N)C(=O)OCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21BN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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